4-Ethyl-1,2,5-trimethylpiperidin-4-ol
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Overview
Description
Preparation Methods
The synthesis of 4-Ethyl-1,2,5-trimethylpiperidin-4-ol typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2,5-trimethylpiperidin-4-ol with ethyl halides under basic conditions. Industrial production methods often utilize catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Ethyl-1,2,5-trimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, resulting in the formation of new derivatives.
Scientific Research Applications
4-Ethyl-1,2,5-trimethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
4-Ethyl-1,2,5-trimethylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
1,2,5-Trimethylpiperidin-4-ol: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
4-(2-Amino-ethyl)-1,2,5-trimethylpiperidin-4-ol: Contains an aminoethyl group, providing different pharmacological properties.
1,2,5-Trimethyl-4-oxiranylpiperidin-4-ol:
Properties
CAS No. |
20734-47-8 |
---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-ethyl-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-5-10(12)6-9(3)11(4)7-8(10)2/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
XEOCATJPKSQIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(N(CC1C)C)C)O |
Origin of Product |
United States |
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